7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol is a synthetic isoquinoline alkaloid. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the use of multicomponent reactions, which improve atom economy, selectivity, and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often occur at the nitrogen or oxygen atoms in the molecule, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, TBHP
Reducing Agents: NaBH₄
Substitution Reagents: Alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce the production of interferon-gamma (IFN-γ) in a murine model of pulmonary allergic inflammation . This effect is mediated through the modulation of cytokine production and the reduction of leukocyte migration .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and hydroxyl groups.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: A derivative with a methyl group at the nitrogen atom.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methoxy group at a different position.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and hydroxyl groups contribute to its anti-inflammatory and immunomodulatory properties, distinguishing it from other tetrahydroisoquinoline derivatives .
Properties
CAS No. |
1010-72-6 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-3-2-7-4-5-11-6-8(7)10(9)12/h2-3,11-12H,4-6H2,1H3 |
InChI Key |
ZRILVGJRAWMJFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)O |
Origin of Product |
United States |
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